molecular formula C23H27N3O B13843795 N,N-dibenzyl-6-((2-methoxyethylamino)methyl)pyridin-3-amine

N,N-dibenzyl-6-((2-methoxyethylamino)methyl)pyridin-3-amine

Cat. No.: B13843795
M. Wt: 361.5 g/mol
InChI Key: JIVPCKACXHGZEX-UHFFFAOYSA-N
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Description

N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a dibenzyl group and a 2-methoxyethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Dibenzyl Group: The dibenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dibenzyl halide reacts with the pyridine derivative.

    Attachment of the 2-Methoxyethylamino Group: The 2-methoxyethylamino group is attached through a nucleophilic substitution reaction, where a suitable 2-methoxyethylamine reacts with the pyridine derivative.

Industrial Production Methods: Industrial production of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dibenzyl or 2-methoxyethylamino groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Industry: In the industrial sector, N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

  • N,N-dibenzyl-6-[(2-hydroxyethylamino)methyl]pyridin-3-amine
  • N,N-dibenzyl-6-[(2-ethoxyethylamino)methyl]pyridin-3-amine
  • N,N-dibenzyl-6-[(2-aminomethyl)ethyl]pyridin-3-amine

Comparison: N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine is unique due to the presence of the 2-methoxyethylamino group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable tool in scientific research.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N,N-dibenzyl-6-[(2-methoxyethylamino)methyl]pyridin-3-amine

InChI

InChI=1S/C23H27N3O/c1-27-15-14-24-16-22-12-13-23(17-25-22)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-13,17,24H,14-16,18-19H2,1H3

InChI Key

JIVPCKACXHGZEX-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=NC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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